N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Description
N1-(3-Fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. This compound is hypothesized to exhibit biological activity, though specific pharmacological data are absent in the provided evidence. Its synthesis likely follows established oxalamide protocols involving sequential coupling of amines with oxalyl chloride intermediates, followed by purification via silica gel chromatography or trituration .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c16-11-4-1-5-12(10-11)18-15(22)14(21)17-7-3-9-19-8-2-6-13(19)20/h1,4-5,10H,2-3,6-9H2,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMVZRDMNKHHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins, while the pyrrolidinyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Group Analysis
The target compound’s structural uniqueness lies in its combination of 3-fluorophenyl and pyrrolidinone-propyl groups. Below is a comparative analysis with structurally analogous oxalamides from the literature:
Biological Activity
N1-(3-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a fluorophenyl group and a pyrrolidinone moiety linked through an oxalamide bond. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
Molecular Formula: CHFNO
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity. This inhibition can lead to altered metabolic pathways, particularly in cancer cells where glycolysis is often upregulated.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways involved in pain perception and inflammation.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity: Studies have shown that fluorinated compounds can enhance cytotoxic effects against various cancer cell lines. The modification at the C-2 position with fluorine has been linked to improved stability and uptake, making it a candidate for further development in cancer therapies .
- Anti-inflammatory Properties: The compound's ability to inhibit specific inflammatory pathways suggests potential applications in treating inflammatory diseases. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines.
- Analgesic Effects: Preliminary studies suggest that the compound may possess analgesic properties, possibly through its action on pain-related receptors .
Research Findings and Case Studies
A review of recent literature highlights several key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
